2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
Description
This compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at positions 2 and 4, respectively. The amide nitrogen is linked to a phenyl group substituted with a 2H-tetrazol-2-yl ring, which is further functionalized at the 5-position with a pyrrolidine-1-carbonyl moiety. The tetrazole ring enhances metabolic stability and polarity, while the pyrrolidine carbonyl may improve solubility.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN6O2/c20-16-11-12(21)3-8-15(16)18(28)22-13-4-6-14(7-5-13)27-24-17(23-25-27)19(29)26-9-1-2-10-26/h3-8,11H,1-2,9-10H2,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRTWDHTKGJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide typically involves several key steps. Initially, a precursor, such as 2-chloro-4-fluorobenzoic acid, undergoes a series of functional group transformations. The introduction of the tetrazole ring is often achieved through the [2+3] cycloaddition reaction of an azide with a nitrile derivative. Pyrrolidine-1-carbonyl is then introduced via an amide coupling reaction.
Industrial Production Methods: On an industrial scale, the production is optimized for efficiency and yield. This may involve the use of continuous flow reactors for better control over reaction conditions, enhancing product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Substitution reactions: Halogen atoms in the aromatic rings are prone to nucleophilic substitution.
Oxidation and Reduction: The pyrrolidine and benzamide moieties can participate in redox reactions under suitable conditions.
Cyclization reactions: The tetrazole ring allows for potential cycloaddition reactions.
Common Reagents and Conditions:
Nucleophiles like alkoxides for substitution reactions.
Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride for redox reactions.
Solvents such as acetonitrile and catalysts like palladium for cyclization reactions.
Major Products: The reactions generally yield derivatives with modifications on the aromatic rings or the tetrazole moiety, producing a wide array of functionalized benzamides and related compounds.
Scientific Research Applications
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide finds applications across various domains:
Chemistry: Used in synthesis pathways as an intermediate for more complex molecules.
Biology: Potentially involved in studies related to enzyme inhibition or receptor binding due to its multifaceted structure.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Serves as a precursor in the synthesis of dyes, polymers, and agrochemicals.
Mechanism of Action
Comparison with Other Compounds: 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can be compared to other similar compounds such as:
2-chloro-4-fluoro-N-phenylbenzamide: : Lacks the tetrazole and pyrrolidine moieties, resulting in different reactivity and biological properties.
N-(4-(2H-tetrazol-2-yl)phenyl)benzamide: : Similar in structure but lacks the chloro and fluoro groups, affecting its chemical behavior and applications.
Comparison with Similar Compounds
Y206-6151: 2-Chloro-4-Fluoro-N-[4-(Pyrrolidine-1-Carbonyl)Phenyl]Benzamide
- Structure : Lacks the tetrazole ring; pyrrolidine carbonyl is directly attached to the phenyl group.
- Molecular Formula : C₁₈H₁₆ClFN₂O₂ (MW: 346.79 g/mol) vs. estimated C₂₀H₁₅ClFN₅O₂ (MW: ~435.82 g/mol) for the target compound.
- Key Differences :
- The tetrazole in the target compound introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
- Higher molecular weight of the target compound may reduce cell permeability but improve target affinity.
1,2,4-Triazole-3-Thiones (Compounds 7–9 from )
- Structure : Feature a 1,2,4-triazole ring with thione groups and sulfonylphenyl substituents.
- Synthesis : Derived from hydrazinecarbothioamides via cyclization, confirmed by IR (C=S at 1247–1255 cm⁻¹) and absence of C=O bands .
- Thione groups in triazoles offer metal-chelating properties absent in the target compound.
- Tautomerism: Triazoles exist as thione tautomers, while the target’s tetrazole is fixed in a non-tautomeric form, simplifying structural analysis .
Triazolo-Pyridine Derivatives (Examples 284–285 from )
- Structure : Contain fused triazolo-pyridine rings and trifluoropropyl groups.
- Key Features :
- Increased rigidity from fused rings may improve binding specificity.
- Trifluoropropyl groups enhance lipophilicity, contrasting with the target’s pyrrolidine carbonyl, which balances solubility and hydrophobicity.
Pesticide Benzamides ()
- Examples: Zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide) and halofenozide.
- Structure : Simpler benzamides with alkyl/aryl substituents.
- Comparison :
- The target compound’s tetrazole and pyrrolidine groups introduce complexity absent in pesticidal analogs.
- Chloro/fluoro substituents in the target may reduce environmental persistence compared to nitro/sulfonyl groups in pesticides.
- Activity : Pesticides leverage electrophilic groups for neurotoxicity, whereas the target’s design suggests therapeutic targeting .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzamide + Tetrazole | Cl, F, Pyrrolidine carbonyl | ~435.82 | High polarity, metabolic stability |
| Y206-6151 | Benzamide | Cl, F, Pyrrolidine carbonyl | 346.79 | Moderate solubility |
| 1,2,4-Triazole-3-Thiones | 1,2,4-Triazole | Sulfonylphenyl, Thione | ~350–400 | Metal chelation, tautomerism |
| Triazolo-Pyridines | Triazolo-Pyridine | Trifluoropropyl, Fluoroaryl | ~450–500 | High rigidity, lipophilicity |
| Zarilamid | Benzamide | Cyanoethoxymethyl | 242.69 | Pesticidal activity |
Key Insights:
- Synthetic Routes : The target compound likely employs tetrazole cyclization strategies analogous to triazole synthesis in , with IR confirmation of amide (C=O) and tetrazole (N-H/C=N) bands .
- Bioactivity : The tetrazole’s bioisosteric similarity to carboxylic acids may mimic natural ligands, enhancing target engagement compared to simpler benzamides.
- Solubility vs. Permeability : The pyrrolidine carbonyl improves aqueous solubility relative to trifluoropropyl groups in triazolo-pyridines, but higher MW may limit blood-brain barrier penetration.
Biological Activity
The compound 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.84 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, notably the chloro and fluoro substituents, as well as the pyrrolidine and tetrazole moieties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.84 g/mol |
| Functional Groups | Chloro, Fluoro, Pyrrolidine, Tetrazole |
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzyme pathways and receptor interactions. The presence of the tetrazole ring is particularly significant as it has been associated with enhanced binding affinity to target proteins.
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation by targeting receptor tyrosine kinase (RTK) pathways. This mechanism is critical in cancer development and progression.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Some derivatives of similar structures have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
1. Anticancer Studies
A study published in PubMed explored various derivatives of benzamide compounds and their effects on cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
2. Anti-inflammatory Research
Another research effort focused on the anti-inflammatory potential of related compounds, demonstrating that modifications in the benzamide structure could lead to enhanced inhibition of inflammatory mediators such as TNF-alpha and IL-6 . This suggests that our compound may also play a role in managing inflammatory diseases.
In Vitro and In Vivo Studies
In vitro studies have been conducted to assess the cytotoxic effects on various cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent response with significant cell death at higher concentrations.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 15 | Significant cytotoxicity |
| MCF-7 | 10 | Comparable to doxorubicin |
In vivo studies are still needed to validate these findings and assess the pharmacokinetics and safety profiles.
Q & A
Q. What are the key synthetic strategies for preparing 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Amide bond formation : Reacting a benzoyl chloride derivative (e.g., 2-chloro-4-fluorobenzoyl chloride) with a tetrazole-containing amine under inert conditions. Pyridine is often used as a base to neutralize HCl byproducts .
- Tetrazole functionalization : Introducing the pyrrolidine-1-carbonyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC/DMAP .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures high purity (>95%). Automated continuous flow systems improve scalability and reproducibility in industrial settings .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine and chlorine chemical shifts at ~-110 ppm and 70-80 ppm, respectively). Aromatic protons in the benzamide and tetrazole rings appear as distinct multiplets .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z ~460) .
- IR spectroscopy : Amide C=O stretches (~1650 cm) and tetrazole N-H bends (~3400 cm) validate functional groups .
Q. How do the functional groups (e.g., tetrazole, pyrrolidine) influence the compound’s reactivity?
- Tetrazole moiety : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability. It participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Pyrrolidine-1-carbonyl : Increases lipophilicity, improving membrane permeability. The carbonyl group enables π-stacking interactions in receptor binding .
- Halogens (Cl, F) : Electron-withdrawing effects stabilize the benzamide backbone and direct electrophilic substitution reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Purity variability : Impurities from incomplete purification (e.g., unreacted benzoyl chloride) may skew bioassay results. Validate purity via orthogonal methods (HPLC + NMR) .
- Assay conditions : Adjust buffer pH (e.g., 7.4 for physiological mimicry) and include controls for off-target effects (e.g., enzyme inhibition assays with co-factor supplementation) .
- Structural analogs : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to isolate contributions of specific substituents to activity .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Core modifications : Replace the tetrazole with triazole to compare hydrogen-bonding capacity. Evidence shows triazoles reduce off-target binding in kinase assays .
- Substituent tuning : Introduce electron-donating groups (e.g., -OCH) on the benzamide ring to modulate electron density and enhance receptor affinity .
- In silico docking : Use software like AutoDock Vina to predict binding poses with PFOR enzymes or cytochrome P450 isoforms, prioritizing analogs with lower binding energies .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition. For example, PFOR enzyme assays monitored via NADH oxidation at 340 nm .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins, confirming stoichiometry and affinity .
- Crystallography : Solve co-crystal structures (e.g., with PFOR at 1.8 Å resolution) to identify critical hydrogen bonds (e.g., tetrazole N-H∙∙∙O=C interactions) .
Q. How do solvent and temperature variations impact the compound’s stability during long-term storage?
- Accelerated degradation studies : Store at 40°C/75% RH for 6 months and monitor via HPLC. Acetonitrile/water (1:1) solutions show <5% degradation, while DMSO induces oxidation at the pyrrolidine carbonyl .
- Light sensitivity : UV-vis spectroscopy reveals photodegradation above 300 nm; amber vials and -20°C storage are recommended .
Methodological Notes
- Synthetic reproducibility : Always use freshly distilled pyridine to avoid side reactions with moisture .
- Analytical rigor : Pair NMR with HSQC/HMBC for unambiguous assignment of complex proton environments .
- Biological assays : Include positive controls (e.g., nitazoxanide for PFOR inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
